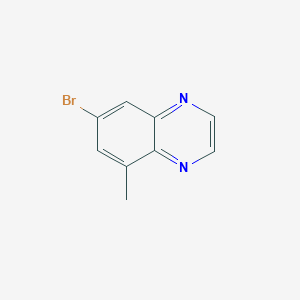

7-Bromo-5-methylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGITVDNUKFNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC=CN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310297 | |

| Record name | 7-Bromo-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532934-95-5 | |

| Record name | 7-Bromo-5-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532934-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-5-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Bromo-5-methylquinoxaline, a key heterocyclic building block in medicinal chemistry and materials science. Two primary, field-proven synthetic routes are detailed: the cyclocondensation of a substituted o-phenylenediamine with glyoxal and the direct bromination of 5-methylquinoxaline. This document offers in-depth, step-by-step experimental protocols, mechanistic insights, and critical analysis of each method's advantages and limitations. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important chemical entity.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point in drug discovery. This compound, with its strategic placement of a bromine atom and a methyl group, serves as a versatile intermediate for further functionalization, enabling the generation of diverse molecular libraries for screening and development. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents.

This guide will explore two robust synthetic strategies for the preparation of this compound, providing detailed experimental procedures and the scientific rationale behind them.

Synthetic Pathway 1: Cyclocondensation of 4-Bromo-6-methyl-benzene-1,2-diamine with Glyoxal

This pathway represents a classical and reliable method for the construction of the quinoxaline core. It involves a multi-step synthesis of the key intermediate, 4-bromo-6-methyl-benzene-1,2-diamine, followed by its reaction with glyoxal.

Diagram of the Cyclocondensation Pathway

Caption: Synthetic route to this compound via cyclocondensation.

Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

The initial step involves the regioselective bromination of 2-methyl-4-nitroaniline. The directing effects of the amino and methyl groups guide the bromine atom to the position ortho to the amino group and meta to the nitro group.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

At room temperature (20 °C), add bromine (3.4 mL, 66 mmol) dropwise over a period of 40 minutes.

-

Stir the reaction mixture at 20 °C for an additional 30 minutes.

-

Pour the reaction mixture into water (100 mL).

-

Collect the resulting yellow precipitate by vacuum filtration and wash with water.

-

Dry the solid in a vacuum oven at 80 °C for 6 hours to yield 2-bromo-6-methyl-4-nitroaniline.

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution by stabilizing the intermediates.

-

Dropwise Addition of Bromine: Controls the reaction rate and prevents a rapid, exothermic reaction and potential side-product formation.

Step 2: Synthesis of 4-Bromo-6-methyl-benzene-1,2-diamine

The nitro group of 2-bromo-6-methyl-4-nitroaniline is selectively reduced to an amino group to furnish the desired diamine. Several reducing agents can be employed for this transformation.

Experimental Protocol (using SnCl₂/HCl):

-

To a solution of 2-bromo-6-methyl-4-nitroaniline (10.0 g, 43.3 mmol) in ethanol (100 mL), add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (48.8 g, 216.5 mmol) in concentrated hydrochloric acid (50 mL).

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-bromo-6-methyl-benzene-1,2-diamine.

Causality of Experimental Choices:

-

Stannous Chloride (SnCl₂): A classical and effective reducing agent for nitroarenes, particularly in acidic media.

-

Refluxing in Ethanol: Provides the necessary thermal energy to drive the reduction to completion.

Step 3: Synthesis of this compound

The final step is the cyclocondensation of the synthesized diamine with glyoxal. This reaction proceeds readily, often under mild conditions.

Experimental Protocol:

-

Dissolve 4-bromo-6-methyl-benzene-1,2-diamine (5.0 g, 24.9 mmol) in methanol (50 mL).

-

To this solution, add an aqueous solution of glyoxal (40% w/w, 2.9 mL, 24.9 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Methanol as Solvent: Provides good solubility for the reactants and facilitates the reaction. The reaction can often proceed without a catalyst.[1]

-

Equimolar Reactants: Ensures efficient conversion of the starting materials.

Synthetic Pathway 2: Direct Bromination of 5-Methylquinoxaline

This pathway offers a more direct route to the target molecule, provided that the starting material, 5-methylquinoxaline, is readily available.

Diagram of the Direct Bromination Pathway

Caption: Synthetic route to this compound via direct bromination.

Step 1: Synthesis of 5-Methylquinoxaline (Skraup Synthesis)

The Skraup synthesis is a classic method for preparing quinolines and related heterocycles. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol (Adapted from the synthesis of 7-methylquinoline):

-

In a large round-bottom flask, carefully add concentrated sulfuric acid (85.5 mL) to m-toluidine (57.05 g, 0.398 mol).

-

To this mixture, add glycerol (100 g, 1.09 mol) and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Heat the mixture carefully with vigorous stirring. The reaction is exothermic.

-

Once the initial vigorous reaction subsides, continue heating at reflux for 3 hours.

-

Cool the mixture and pour it onto ice.

-

Neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude 5-methylquinoxaline by vacuum distillation.[2]

Causality of Experimental Choices:

-

Glycerol and Sulfuric Acid: Dehydration of glycerol by sulfuric acid forms acrolein in situ, which then undergoes a Michael addition with the aniline.

-

Oxidizing Agent: Facilitates the final aromatization step to form the quinoxaline ring.

Step 2: Bromination of 5-Methylquinoxaline

The direct bromination of 5-methylquinoxaline is anticipated to occur at the 7-position due to the directing effects of the methyl group and the quinoxaline nitrogen atoms.

Experimental Protocol (Adapted from the bromination of 8-methylquinoline):

-

In a flask, cool concentrated sulfuric acid (150 mL) to 5 °C.

-

Slowly add 5-methylquinoxaline (10.0 g, 69.4 mmol) to the cold sulfuric acid.

-

Portionwise, add N-bromosuccinimide (NBS) (13.6 g, 76.3 mmol, 1.1 equiv) to the cold solution while stirring.

-

Continue stirring the reaction mixture at 5 °C for 18 hours.

-

Pour the reaction mixture into ice (300 mL) to quench the reaction.

-

Basify the mixture by adding a 10% aqueous solution of NaOH.

-

Collect the resulting precipitate by vacuum filtration and rinse with water.

-

Dissolve the solid in dichloromethane (DCM).

-

Wash the organic phase with water and brine, then dry over Na₂SO₄.

-

Filter and concentrate the solution to afford the crude this compound.

-

Purify the crude product by column chromatography.[3]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS) in Sulfuric Acid: A common and effective reagent system for the bromination of aromatic compounds. The strong acid protonates the quinoxaline nitrogens, influencing the regioselectivity of the bromination.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 137-139 |

| 2-Bromo-6-methyl-4-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | 178-179[4] |

| 4-Bromo-6-methyl-benzene-1,2-diamine | C₇H₉BrN₂ | 201.07 | N/A |

| 5-Methylquinoxaline | C₉H₈N₂ | 144.17 | 20-21 |

| This compound | C₉H₇BrN₂ | 223.07 | N/A |

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Concentrated acids and bases are corrosive and should be handled with caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Conclusion

This guide has detailed two viable and robust synthetic pathways for the preparation of this compound. The cyclocondensation route, while longer, is built upon well-established and high-yielding reactions. The direct bromination route is more atom-economical but may require more careful optimization to ensure regioselectivity. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The provided protocols and mechanistic insights are intended to serve as a strong foundation for the successful synthesis of this valuable chemical intermediate.

References

Introduction: The Strategic Importance of 7-Bromo-5-methylquinoxaline

An In-depth Technical Guide to the Characterization of 7-Bromo-5-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted quinoxaline, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] Its structure is notable for the presence of a methyl group at the 5-position and a bromine atom at the 7-position. This specific arrangement of substituents confers unique chemical properties that make it a valuable intermediate in medicinal chemistry and materials science.[1] The quinoxaline core itself is a privileged scaffold, known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2]

The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions, which allows for the straightforward introduction of diverse functional groups.[1][3] The methyl group at the 5-position influences the electronic properties and steric environment of the molecule, which can modulate its biological activity and physical characteristics.[1]

This guide provides a comprehensive overview of the essential characterization data for this compound, presented from the perspective of a senior application scientist. We will delve into its synthesis, spectroscopic profile, and physical properties, offering insights into the rationale behind the analytical methodologies and the interpretation of the resulting data.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid organic compound with the key identifiers summarized below.[1][4]

| Property | Value | Source |

| CAS Number | 532934-95-5 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=CC2=NC=CN=C12)Br | [1] |

| InChI Key | DGGITVDNUKFNTJ-UHFFFAOYSA-N | [1] |

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions is critical to ensure regioselectivity for the 7-position and to minimize the formation of byproducts.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 5-Methylquinoxaline

This protocol is a representative procedure based on established methods for the bromination of quinoxaline scaffolds.[1]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5-methylquinoxaline (1 equivalent) in a suitable solvent such as acetonitrile or a strong acid like hydrobromic acid. The choice of solvent influences the reactivity of the brominating agent.

-

Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine, ~1.1 equivalents) dropwise while maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for several hours (typically 16 hours or as determined by reaction monitoring).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[1]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

| Atom (IUPAC position) | δ ¹H / ppm | Multiplicity (J / Hz) | δ ¹³C / ppm | Interpretation |

| C5-CH₃ | 2.55–2.70 | s | 21–22 | The singlet in the ¹H NMR and the upfield signal in the ¹³C NMR are characteristic of a methyl group attached to an aromatic ring.[1] |

| H6 | 8.00–8.07 | d (9.0) | 126–128 | This proton is ortho to the methyl group and shows a typical doublet splitting from the adjacent H8 proton.[1] |

| H8 | 7.85–7.95 | dd (9.0, 2.0) | 134–136 | The doublet of doublets pattern arises from coupling to both H6 (ortho, large J) and H2/H3 (meta, small J).[1] |

| H2/H3 (Quinoxaline) | ~8.5-8.8 | m | 151–154 | These protons on the pyrazine ring are typically deshielded and appear downfield.[1] |

| C7-Br | — | — | 110–112 | The carbon directly attached to the bromine atom is significantly shielded compared to other aromatic carbons due to the heavy atom effect.[1] |

Expertise in Interpretation: The chemical shifts are highly informative. The downfield shift of protons on the quinoxaline ring system is due to the electron-withdrawing nature of the two nitrogen atoms. The bromine at position 7 further deshields the adjacent protons. The methyl group, being electron-donating, causes a slight shielding effect, resulting in the upfield chemical shift of its protons.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (ν / cm⁻¹) | Assignment | Interpretation |

| 3100–3000 | Aromatic C–H stretch | Confirms the presence of the aromatic rings.[1] |

| 1610–1580 | C=N and C=C ring stretches | Characteristic vibrations of the quinoxaline core.[1] |

| 1465–1430 | CH₃ asymmetric deformation | Confirms the presence of the 5-methyl substituent.[1] |

| 1290–1270 | C–N stretch (pyrazine) | Vibration associated with the pyrazine ring of the quinoxaline system.[1] |

| 620–560 | C–Br stretch | A key diagnostic peak confirming the successful bromination of the molecule.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion Peak: In electron-impact (EI) mass spectrometry, this compound will show a characteristic molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 222 and 224).

-

Fragmentation Pattern: A common and often prominent fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom. This results in a significant [M-Br]⁺ peak, which may even be the base peak in the spectrum.[1]

X-ray Crystallography Insights

While a specific crystal structure for this compound was not found in the initial search, data from the closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provides valuable structural insights that are expected to be very similar.[1]

| Metric | Expected Value | Comment |

| Space group | P2₁/n | Indicates a centrosymmetric crystal packing.[1] |

| C–Br bond length | ~1.89 Å | Typical for a bromine atom attached to an sp² hybridized carbon in an aromatic system.[1] |

These parameters confirm a rigid, planar π-system, which is a key feature influencing the molecule's interactions in both biological systems and material applications.[1]

Applications in Research and Development

The unique structural features of this compound make it a versatile tool for scientists.

-

Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents.[1]

-

Chemical Probes and Research Tools: Its ability to be functionalized allows for its use in creating chemical probes to study biological pathways and enzyme activity.[1]

-

Analytical Standards: The pure compound can be used as an analytical standard for the quantification of quinoxaline derivatives in various samples.[1]

Conclusion

The comprehensive characterization of this compound through a combination of spectroscopic and analytical techniques provides a clear and unambiguous confirmation of its structure and purity. The data presented in this guide, from NMR and FT-IR to mass spectrometry, forms a reliable foundation for its use in further research and development. Its strategic importance as a synthetic intermediate is underscored by the versatility of the quinoxaline scaffold and the reactivity of the bromine substituent, paving the way for the discovery of new chemical entities with significant biological and material properties.

References

- 1. Buy this compound | 532934-95-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 4. 532934-95-5 | MFCD16987767 | this compound [aaronchem.com]

- 5. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

Mass Spectrometry Analysis of 7-Bromo-5-methylquinoxaline: An In-depth Technical Guide

Introduction

7-Bromo-5-methylquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1] Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a bromine atom and a methyl group to the quinoxaline scaffold modulates its physicochemical properties and biological activity, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1]

Accurate structural characterization and purity assessment are paramount in the development of pharmaceutical compounds. Mass spectrometry is an indispensable analytical technique for this purpose, providing detailed information on the molecular weight and structural features of the analyte. This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, with a focus on electron ionization (EI) techniques and the elucidation of its fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of quinoxaline derivatives and other halogenated heterocyclic compounds.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | ~223.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Key Structural Features | Quinoxaline core, Bromine substituent, Methyl substituent | [1] |

Core Principles of Mass Spectrometry for the Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the sample, followed by the separation of the resulting ions based on their m/z ratio and their detection. The choice of ionization technique is critical and depends on the physicochemical properties of the analyte and the desired information (molecular weight confirmation or structural elucidation).

Ionization Techniques

For the analysis of this compound, a relatively small and thermally stable organic molecule, several ionization techniques can be employed:

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV).[2] This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. Due to its reproducibility, extensive libraries of EI spectra are available for compound identification.[2]

-

Electrospray Ionization (ESI): A "soft" ionization technique where the sample, dissolved in a suitable solvent, is sprayed through a high-voltage needle, creating charged droplets.[2] As the solvent evaporates, charged molecular ions (typically protonated, [M+H]⁺) are released. ESI is particularly useful for analyzing polar and thermally labile molecules and is often coupled with liquid chromatography (LC-MS).

-

Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique that is suitable for less polar and volatile compounds.[2] A corona discharge ionizes a reagent gas, which then transfers a proton to the analyte molecule. APCI is also commonly used in LC-MS systems.

This guide will primarily focus on Electron Ionization (EI) due to its ability to generate detailed fragmentation patterns crucial for the structural confirmation of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound

The EI mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions that provide a roadmap to its structure.

Isotopic Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] This results in a pair of peaks of almost equal intensity for any ion containing a bromine atom, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of bromine in the molecule or fragment.

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through a series of logical steps, initiated by the ionization of the molecule to form the molecular ion (M⁺˙).

Caption: Proposed EI fragmentation pathway of this compound.

Step 1: Formation of the Molecular Ion

The initial event is the removal of an electron from the this compound molecule, resulting in the formation of the molecular ion, [C₉H₇BrN₂]⁺˙. This will appear as a pair of peaks at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Step 2: Loss of a Bromine Radical (Primary Fragmentation)

The most prominent fragmentation pathway for bromo-aromatic compounds is the cleavage of the carbon-bromine bond.[1] This is due to the relative weakness of the C-Br bond compared to the bonds within the aromatic ring system. This fragmentation results in the loss of a bromine radical (•Br), leading to the formation of the 5-methylquinoxalinyl cation at m/z 143. This ion is expected to be the base peak in the spectrum.

Step 3: Subsequent Fragmentations of the [M-Br]⁺ Ion

The [M-Br]⁺ ion (m/z 143) is essentially the 5-methylquinoxaline cation. Its subsequent fragmentation can be predicted by examining the fragmentation pattern of 5-methylquinoxaline itself. The primary fragmentation pathways for quinoxaline and its derivatives involve the loss of hydrogen cyanide (HCN) from the pyrazine ring.

-

Loss of HCN: The ion at m/z 143 is expected to lose a molecule of HCN (27 Da), resulting in a fragment ion at m/z 116.

-

Sequential Loss of HCN: A second loss of HCN from the m/z 116 ion could occur, leading to a fragment at m/z 89.

Alternative Fragmentation Pathways

While the loss of bromine is the dominant initial fragmentation, other pathways may also be observed, albeit at lower intensities.

-

Loss of a Methyl Radical: The [M-Br]⁺ ion could potentially lose a methyl radical (•CH₃) to form an ion at m/z 128. This ion could then undergo the loss of HCN to yield a fragment at m/z 101.

Summary of Predicted Fragment Ions

| m/z (for ⁷⁹Br) | Proposed Structure/Formula | Fragmentation Pathway | Expected Relative Abundance |

| 222/224 | [C₉H₇BrN₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 143 | [C₉H₇N₂]⁺ | [M-Br]⁺ | High (Base Peak) |

| 116 | [C₈H₅N]⁺ | [M-Br-HCN]⁺ | Moderate to High |

| 89 | [C₇H₄]⁺˙ | [M-Br-2HCN]⁺˙ | Moderate |

| 128 | [C₈H₄N₂]⁺˙ | [M-Br-CH₃]⁺˙ | Low |

| 101 | [C₇H₃N]⁺ | [M-Br-CH₃-HCN]⁺ | Low |

Experimental Protocols

To obtain high-quality mass spectrometric data for this compound, it is crucial to follow well-defined experimental protocols. The following sections provide detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis Protocol

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters:

Caption: A typical workflow for GC-MS analysis.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless for high sensitivity, Split for higher concentrations. |

| Injector Temperature | 250-280 °C | To ensure complete volatilization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of aromatic compounds. |

| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | To ensure good separation from any impurities and efficient elution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Ion Source Temperature | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole for routine analysis, TOF for high mass accuracy. |

| Scan Range | m/z 40-400 | To cover the molecular ion and expected fragment ions. |

LC-MS Analysis Protocol

LC-MS is a valuable alternative, especially when dealing with complex matrices or when derivatization is required. ESI or APCI would be the preferred ionization modes for molecular weight confirmation.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for LC-MS analysis (e.g., 0.1-1 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Parameters:

Caption: A typical workflow for LC-MS analysis.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation in positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | |

| Gradient | Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions. | A gradient elution is suitable for separating the analyte from potential impurities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ | To generate protonated molecular ions [M+H]⁺. |

| Capillary Voltage (ESI) | 3.5 kV | To optimize the electrospray process. |

| Nebulizer Gas Pressure | 35 psi | To assist in droplet formation. |

| Drying Gas Flow | 10 L/min | To aid in desolvation. |

| Drying Gas Temperature | 350 °C | To facilitate solvent evaporation. |

| Scan Range | m/z 100-500 | To detect the protonated molecular ion. |

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The characteristic 1:1 isotopic pattern of bromine serves as an internal confirmation of the presence of the halogen in the molecular ion and any bromine-containing fragments. In GC-MS, the retention time provides an additional layer of identification. For LC-MS, the retention time and the accurate mass measurement of the protonated molecule (if using a high-resolution mass spectrometer) further enhance the confidence in the identification.

For quantitative analysis, the use of an appropriate internal standard is crucial. An isotopically labeled analog of this compound would be ideal, but a structurally similar compound with a different mass can also be used. A calibration curve should be generated with at least five concentration levels to ensure linearity and accuracy of the quantification.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of information crucial for its structural elucidation and characterization. Electron Ionization mass spectrometry is particularly powerful for this compound, yielding a characteristic fragmentation pattern dominated by the loss of the bromine atom, followed by sequential losses of hydrogen cyanide. The distinct isotopic signature of bromine serves as an unambiguous confirmation of its presence. By following the detailed GC-MS and LC-MS protocols outlined in this guide, researchers can confidently identify and characterize this compound, ensuring the quality and integrity of this important building block in drug discovery and development.

References

The Solubility Profile of 7-Bromo-5-methylquinoxaline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Bromo-5-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel bioactive molecules and functional materials.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, detailed experimental protocols for its empirical determination, and an overview of computational approaches for solubility prediction. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to navigate the challenges associated with the handling and application of this compound.

Introduction: The Critical Role of Solubility in the Application of this compound

The journey of a novel chemical entity from laboratory synthesis to practical application is critically dependent on its physicochemical properties, with solubility being a primary determinant of its utility. For this compound, a compound with potential as an antimicrobial and anticancer agent, its solubility profile dictates the feasibility of its incorporation into various stages of research and development.[1] Poor solubility can lead to challenges in reaction kinetics, purification efficiency, the accuracy of biological assays, and ultimately, bioavailability in preclinical and clinical studies.

This guide provides a foundational understanding of the molecular characteristics of this compound that influence its solubility and offers a practical framework for its empirical and theoretical assessment.

Molecular Structure and its Influence on Solubility

This compound possesses a rigid, heteroaromatic core, with its solubility behavior being a complex interplay of its constituent functional groups and the overall molecular architecture.

-

The Quinoxaline Core: The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is inherently aromatic and relatively nonpolar. The two nitrogen atoms, however, introduce a degree of polarity and sites for potential hydrogen bonding with protic solvents.

-

The Methyl Group (-CH₃): The methyl group at the 5-position is a nonpolar, electron-donating group. It contributes to the lipophilic character of the molecule, generally favoring solubility in nonpolar organic solvents.

-

The Bromo Group (-Br): The bromine atom at the 7-position is an electron-withdrawing group with significant polarizability. While the C-Br bond has a dipole moment, the overall contribution of halogens to solubility is complex. The large atomic radius of bromine can enhance van der Waals interactions with certain solvents but can also contribute to lower solubility in highly polar, hydrogen-bonding solvents like water. The presence of a halogen can also impact crystal lattice energy, which in turn affects the energy required to dissolve the solid.

The interplay of these structural features suggests that this compound is a moderately polar compound with a significant nonpolar character. This predicts a solubility profile that favors organic solvents over aqueous media.

Predictive Solubility of this compound in Common Organic Solvents

While precise experimental data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and the physicochemical properties of common organic solvents.[2] The following table provides an estimated solubility profile at ambient temperature.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Nonpolar, Aliphatic | Low | The significant polarity from the quinoxaline core and bromo group is incompatible with the nonpolar nature of hexane. |

| Toluene | 2.4 | Nonpolar, Aromatic | Moderate | The aromatic nature of toluene can engage in π-stacking interactions with the quinoxaline ring, while its nonpolar character accommodates the methyl group. |

| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | High | DCM's polarity can interact with the polar functionalities of the molecule without the steric hindrance of hydrogen bonding. |

| Chloroform | 4.1 | Polar, Aprotic | High | Similar to DCM, chloroform is a good solvent for moderately polar compounds. |

| Ethyl Acetate | 4.4 | Polar, Aprotic | Moderate to High | Offers a balance of polarity and nonpolar character, making it a versatile solvent. |

| Acetone | 5.1 | Polar, Aprotic | Moderate | The polar carbonyl group can interact with the solute, but its miscibility with water suggests a higher polarity that might be less optimal than DCM or chloroform. |

| Isopropanol | 3.9 | Polar, Protic | Low to Moderate | The hydrogen-bonding capability of isopropanol may be less effective at solvating the molecule compared to aprotic polar solvents. |

| Ethanol | 4.3 | Polar, Protic | Low to Moderate | Similar to isopropanol, the hydroxyl group's hydrogen bonding may not be as favorable for this specific solute. |

| Methanol | 5.1 | Polar, Protic | Low | As the most polar of the common alcohols, methanol is less likely to effectively solvate the nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar, Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is effective at solvating many organic molecules. |

Disclaimer: The predicted solubility values are for guidance purposes only and should be confirmed by empirical testing.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, empirical determination is essential. The following section details two widely accepted methods for this purpose.

The Shake-Flask Method: A Gold Standard for Thermodynamic Solubility

The shake-flask method is a classic and robust technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For complete separation, centrifuge the samples at a constant temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: Determine the concentration of this compound in the diluted sample and back-calculate the concentration in the original saturated solution to obtain the solubility in units such as mg/mL or mol/L.

Workflow for the Shake-Flask Solubility Determination Method

Caption: Workflow for the Shake-Flask solubility determination method.

Quantitative NMR (qNMR) Spectroscopy: A Modern Approach

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a rapid and accurate alternative for solubility determination without the need for chromophores, which is advantageous for compounds with poor UV absorbance.[4][5]

Experimental Protocol:

-

Sample Preparation: Prepare a saturated solution of this compound in a deuterated organic solvent in an NMR tube, ensuring excess solid is present.

-

Internal Standard: Add a known amount of an inert, soluble internal standard to the NMR tube. The standard should have a resonance peak that does not overlap with the analyte's signals.

-

Data Acquisition: Acquire a ¹H NMR spectrum under conditions optimized for quantitative analysis, including a sufficient relaxation delay.

-

Data Processing: Integrate the signals of both the analyte and the internal standard.

-

Calculation: The concentration of the analyte, and thus its solubility, can be calculated by comparing the integral of a specific analyte proton signal to the integral of the internal standard's signal, taking into account the number of protons each signal represents and the known concentration of the internal standard.

Computational Prediction of Solubility: An In Silico Approach

In the early stages of drug discovery and for high-throughput screening, computational models can provide rapid estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent example, correlating the chemical structure of a compound with its physicochemical properties.[6][7]

These models utilize molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with experimentally determined solubility data. For heterocyclic compounds like this compound, descriptors related to molecular size, polarity, hydrogen bonding capacity, and electronic properties are particularly relevant.

While the development of a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing pre-built models and software to obtain solubility predictions. It is crucial to note that these predictions are estimations and should be used to prioritize experimental work rather than as a substitute for it.

Logical Relationship in QSPR Modeling

Caption: The logical flow of QSPR-based solubility prediction.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that influences its applicability across various scientific disciplines. This guide has provided a comprehensive overview of the theoretical underpinnings of its solubility, practical protocols for its determination, and the potential of computational prediction methods. While a predictive solubility profile has been presented, it is strongly recommended that researchers generate empirical data for their specific solvents and conditions using the detailed methodologies provided. Future work should focus on generating a publicly available, comprehensive database of the solubility of this compound and its derivatives in a wide range of pharmaceutically and synthetically relevant solvents. Such data would be invaluable for accelerating research and development efforts involving this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. scribd.com [scribd.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Quinoxaline Scaffold

An In-depth Technical Guide to 7-Bromo-5-methylquinoxaline for Advanced Research

The quinoxaline framework, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including notable potential as anticancer and antimicrobial agents.[1][2][3] This utility drives significant interest in functionalized quinoxaline building blocks that serve as versatile starting points for the synthesis of more complex and potent molecules.

This compound has emerged as a key intermediate in this context. The strategic placement of a methyl group and a reactive bromine atom on the quinoxaline core provides researchers with a powerful tool for molecular elaboration. The bromine atom, in particular, serves as a synthetic handle for introducing diverse functionalities through modern cross-coupling methodologies, making this compound a valuable precursor in drug discovery campaigns and the development of novel organic materials.[1][4]

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in synthesis. This compound is a solid organic compound whose identity and purity are confirmed through a combination of analytical techniques.[1]

Core Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂ | [1][5][6] |

| Molecular Weight | 223.07 g/mol | [5][7] |

| CAS Number | 532934-95-5 | [5][6] |

| Appearance | Solid | [1] |

Spectroscopic Fingerprint

The structural identity of this compound is unequivocally established by its characteristic spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is characterized by downfield aromatic proton resonances, with chemical shifts influenced by the electron-withdrawing nitrogen atoms and the bromine substituent. A distinct singlet corresponding to the benzylic methyl group at the C5 position is also a key diagnostic feature.[1]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra display a characteristic 1:1 isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). A prominent fragment corresponding to the loss of bromine ([M-Br]⁺) is often observed as the base peak. LC-MS analysis typically shows a precursor ion at m/z 223 [M+H]⁺.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups, including a diagnostic C-Br stretching vibration band. Strong absorptions corresponding to C=N bonds within the quinoxaline ring are also prominent.[1]

PART 2: Synthesis and Purification

The most common and direct route to this compound involves the regioselective bromination of its parent heterocycle, 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.

References

- 1. Buy this compound | 532934-95-5 [smolecule.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 532934-95-5 | MFCD16987767 | this compound [aaronchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Bromo-5-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-Bromo-5-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Two primary synthetic strategies are critically examined: the bromination of a pre-formed quinoxaline core and the construction of the quinoxaline ring from a brominated aromatic diamine. This document furnishes detailed, field-proven experimental protocols, a comparative analysis of the synthetic routes, and a thorough discussion of the causality behind experimental choices, empowering researchers to make informed decisions in the synthesis of this and related compounds.

Introduction

Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] this compound, with its specific substitution pattern, serves as a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials research.[1] The strategic placement of the bromo and methyl groups on the quinoxaline scaffold allows for subsequent functionalization, making the efficient and reliable synthesis of this starting material a critical first step in many research and development pipelines. This guide will elucidate the primary synthetic routes, focusing on the selection and preparation of the requisite starting materials.

Synthetic Strategies: A Comparative Analysis

Two principal retrosynthetic disconnections for this compound guide the selection of starting materials. The choice between these routes often depends on the availability of precursors, desired scale, and safety considerations.

Strategy 1: Late-Stage Bromination of 5-Methylquinoxaline

This approach involves the initial synthesis of the quinoxaline core followed by electrophilic bromination. The primary starting materials for this route are 3-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically glyoxal.

Strategy 2: Quinoxaline Ring Formation from a Brominated Precursor

This more convergent strategy begins with a pre-brominated aromatic diamine, 3-bromo-5-methyl-1,2-phenylenediamine, which then undergoes cyclocondensation with glyoxal to form the target molecule. This route offers greater control over the regioselectivity of the bromination.

The following sections will provide a detailed examination of the starting materials and experimental protocols for each synthetic pathway.

Strategy 1: Synthesis via Bromination of 5-Methylquinoxaline

This two-step process first constructs the 5-methylquinoxaline ring, which is then subjected to electrophilic bromination.

Part A: Synthesis of 5-Methylquinoxaline

The foundational reaction for this step is the well-established cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Starting Materials:

-

3-Methyl-1,2-phenylenediamine: A commercially available aromatic diamine.

-

Glyoxal: Typically used as a 40% aqueous solution.

Causality of Experimental Choices:

The reaction is often carried out in a protic solvent like ethanol or methanol to facilitate the dissolution of the diamine and to moderate the reaction rate.[3] The reaction is generally acid-catalyzed, though it can often proceed without an external catalyst due to the inherent basicity of the diamine and the electrophilicity of the dicarbonyl compound.[3]

Experimental Protocol: Synthesis of 5-Methylquinoxaline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in ethanol (5-10 mL per gram of diamine).

-

Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete conversion.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methylquinoxaline.

Part B: Bromination of 5-Methylquinoxaline

The second step involves the regioselective bromination of the 5-methylquinoxaline core. The methyl group at position 5 directs the electrophilic bromine to the 7-position.

Starting Materials:

-

5-Methylquinoxaline: Synthesized as described above.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective choice. Alternatively, bromine in a suitable solvent can be used.[1]

Causality of Experimental Choices:

N-Bromosuccinimide is often preferred over liquid bromine for its ease of handling and for providing a controlled source of electrophilic bromine, which can lead to higher regioselectivity and fewer side products. Acetonitrile is a suitable solvent for this reaction.[4]

Experimental Protocol: Synthesis of this compound via Bromination

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylquinoxaline (1.0 eq) in acetonitrile.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 16 hours.[4]

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[4] Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound.[1][4]

Strategy 2: Synthesis from 3-Bromo-5-methyl-1,2-phenylenediamine

This convergent approach builds the quinoxaline ring from a pre-functionalized aromatic diamine, providing excellent control of the final product's substitution pattern.

Part A: Synthesis of the Key Intermediate: 3-Bromo-5-methyl-1,2-phenylenediamine

This crucial starting material is typically prepared in a two-step sequence from 2-methyl-4-nitroaniline.

Starting Materials:

-

2-Methyl-4-nitroaniline: A commercially available nitroaniline derivative.

-

N-Bromosuccinimide (NBS): A convenient brominating agent.

Experimental Protocol: Synthesis of 4-Bromo-2-methyl-6-nitroaniline

-

Reaction Setup: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.

-

Bromination: Add N-Bromosuccinimide (1.2 eq) to the solution and heat the mixture to reflux for 3 hours.

-

Work-up and Purification: Cool the reaction to room temperature, concentrate the mixture, and dilute with dichloromethane. Wash the organic phase sequentially with sodium hydroxide solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to afford 4-bromo-2-methyl-6-nitroaniline as a yellow solid.

Starting Materials:

-

4-Bromo-2-methyl-6-nitroaniline: Synthesized in the previous step.

-

Reducing Agent: Stannous chloride (SnCl₂) in ethanol is an effective reducing agent for aromatic nitro groups.

Experimental Protocol: Synthesis of 3-Bromo-5-methyl-1,2-phenylenediamine

-

Reaction Setup: Suspend 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in ethanol.

-

Reduction: Add stannous chloride (SnCl₂, 3.0 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux for 14 hours.

-

Work-up and Purification: After cooling, concentrate the mixture under vacuum. Dilute the residue with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Filter the resulting slurry through Celite®, washing the filter cake with ethyl acetate. Separate the layers of the filtrate, and wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-bromo-5-methyl-1,2-phenylenediamine.

Part B: Cyclocondensation to form this compound

This is the final step in this synthetic route, where the quinoxaline ring is formed.

Starting Materials:

-

3-Bromo-5-methyl-1,2-phenylenediamine: The key intermediate synthesized above.

-

Glyoxal: As a 40% aqueous solution.

Causality of Experimental Choices:

The cyclocondensation reaction is typically performed in a protic solvent like ethanol or a mixture of ethanol and water to ensure the solubility of the reactants. The reaction can be catalyzed by a small amount of acid, or in some cases, proceeds efficiently without a catalyst.[5]

Experimental Protocol: Synthesis of this compound via Cyclocondensation

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Addition of Glyoxal: Add a 40% aqueous solution of glyoxal (1.05 eq) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with cold ethanol, and dried. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.[1]

Quantitative Data Summary

| Synthetic Route | Starting Materials | Key Intermediates | Typical Yield |

| Strategy 1 | 3-Methyl-1,2-phenylenediamine, Glyoxal, NBS | 5-Methylquinoxaline | Moderate |

| Strategy 2 | 2-Methyl-4-nitroaniline, NBS, SnCl₂, Glyoxal | 4-Bromo-2-methyl-6-nitroaniline, 3-Bromo-5-methyl-1,2-phenylenediamine | Good to High |

Experimental Workflow Diagrams

Caption: Synthetic workflow for Strategy 1.

Caption: Synthetic workflow for Strategy 2.

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to this compound.

-

Strategy 1 (Late-Stage Bromination) is more straightforward if 5-methylquinoxaline is readily available. However, it may present challenges in controlling the regioselectivity of the bromination, potentially leading to isomeric impurities that require careful purification.

-

Strategy 2 (Convergent Synthesis) , while involving more steps, provides unambiguous control over the substitution pattern of the final product. The synthesis of the key intermediate, 3-bromo-5-methyl-1,2-phenylenediamine, is well-defined. This route is generally preferred for ensuring high purity of the final product, which is critical for applications in drug development and materials science.

For researchers requiring high-purity this compound, Strategy 2 is the recommended approach due to its superior regiochemical control. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical building block.

References

- 1. Buy this compound | 532934-95-5 [smolecule.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

GSK1070916: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the Aurora kinase family has emerged as a critical node in the regulation of mitosis. Their frequent overexpression in a multitude of human cancers has positioned them as attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of GSK1070916 (CAS Number: 532934-95-5), a potent and highly selective inhibitor of Aurora B and Aurora C kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core physicochemical properties, mechanism of action, experimental protocols, and preclinical data of GSK1070916, offering a comprehensive resource for its application in oncology research.

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in both in vitro and in vivo experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 532934-95-5 | [2] |

| Molecular Formula | C₃₀H₃₃N₇O | [3] |

| Molecular Weight | 507.63 g/mol | [3] |

| IUPAC Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | [3] |

| SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [3][4] |

| Appearance | A solid powder. | [2] |

| Solubility | DMSO: ≥25.4 mg/mL; Ethanol: 102 mg/mL; Water: Insoluble. | [2][4] |

| Storage and Stability | Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[4][5] |

Mechanism of Action: Potent and Selective Inhibition of Aurora B/C Kinases

GSK1070916 exerts its anti-cancer effects through the potent and selective inhibition of Aurora B and Aurora C kinases.[1] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitotic progression.[6]

ATP-Competitive Inhibition and Slow Dissociation

GSK1070916 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Aurora B and C kinases, preventing the phosphorylation of their downstream substrates.[1] A distinguishing feature of GSK1070916 is its remarkably slow dissociation from its target enzymes. The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and 270 minutes for Aurora C.[4][7] This prolonged target engagement likely contributes to its sustained cellular activity.

Selectivity Profile

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[4] This selectivity is crucial as the inhibition of Aurora A can lead to different cellular phenotypes and potential toxicities.

| Kinase | Kᵢ (nM) | IC₅₀ (nM) |

| Aurora B | 0.38 | 3.5 |

| Aurora C | 1.5 | 6.5 |

| Aurora A | 490 | - |

Data sourced from multiple references.[2][4]

Cellular Consequences of Aurora B Inhibition

Inhibition of Aurora B by GSK1070916 disrupts several critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correct chromosome segregation and cytokinesis.[8][9] Specifically, GSK1070916 treatment leads to:

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of serine 10 on Histone H3 (pHH3-Ser10).[6] GSK1070916 effectively inhibits this phosphorylation in a dose-dependent manner.[6][10]

-

Failed Cytokinesis and Polyploidy: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to undergo cytokinesis, leading to the formation of polyploid cells.[4][6]

-

Induction of Apoptosis: The resulting genomic instability and cellular stress from failed mitosis ultimately trigger programmed cell death (apoptosis).[4][6]

Caption: Mechanism of action of GSK1070916.

In Vitro Efficacy

GSK1070916 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, with a median EC₅₀ of 8 nM.[4]

| Cell Line | Cancer Type | EC₅₀ (nM) | Reference(s) |

| A549 | Lung Cancer | 7 | [11][12] |

| HL-60 | Leukemia | <10 | [6] |

| Colo205 | Colon Cancer | <10 | [6] |

| Median | >100 cell lines | 8 | [4] |

In Vivo Efficacy in Human Tumor Xenograft Models

The anti-tumor activity of GSK1070916 has been validated in several human tumor xenograft models in mice.[6] Administration of GSK1070916 has been shown to inhibit tumor growth and, in some cases, lead to tumor regression.[1][11]

| Tumor Model (Cell Line) | Cancer Type | Administration Route & Schedule | Outcome | Reference(s) |

| HL-60 | Leukemia | Intraperitoneal | Tumor regression | [11] |

| Colo205 | Colon Cancer | Intraperitoneal | Inhibition of Histone H3 phosphorylation | [11] |

| Various | Breast, Colon, Lung | Doses of 25, 50, or 100 mg/kg | Dose-dependent inhibition of Aurora B substrate phosphorylation.[4][10] | |

| 10 different models | Breast, Colon, Lung, Leukemia | - | Antitumor effects observed.[6] |

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of GSK1070916 against Aurora B kinase.

Caption: Workflow for an in vitro Aurora B kinase assay.

Materials:

-

Aurora B kinase (e.g., Carna Biosciences #05-102)[13]

-

ULight™-Histone H3 (Thr3/Ser10) Peptide (PerkinElmer)[13]

-

ATP

-

GSK1070916

-

Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)[13]

-

Europium-labeled anti-phospho-Histone H3 (Ser10) antibody (PerkinElmer)[13]

-

EDTA

-

White 384-well microplate (e.g., OptiPlate™-384)[13]

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of GSK1070916 in Kinase Buffer.

-

Dilute Aurora B kinase, ULight-Histone H3 peptide, and ATP to their final desired concentrations in Kinase Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of diluted Aurora B enzyme to each well.[13]

-

Add 2.5 µL of the GSK1070916 serial dilutions or Kinase Buffer (for control wells).[13]

-

Initiate the reaction by adding 2.5 µL of the ULight-Histone H3 peptide/ATP mixture.[13]

-

Incubate the plate at room temperature for 60 minutes.[13]

-

-

Signal Detection:

Data Analysis:

The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC₅₀ value for GSK1070916 can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide array of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of polyploidy and apoptosis, coupled with its favorable selectivity profile, makes it a valuable tool for basic research into the roles of Aurora kinases in mitosis and a promising candidate for further clinical development in oncology. This guide provides a foundational understanding of GSK1070916 to support its application in advancing cancer research and therapy.

References

- 1. promega.co.uk [promega.co.uk]

- 2. apexbt.com [apexbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Stability and Storage | Tocris Bioscience [tocris.com]

- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. blossombio.com [blossombio.com]

An In-depth Technical Guide to 7-Bromo-5-methylquinoxaline: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 7-Bromo-5-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and the strategic rationale behind its synthesis. This document outlines detailed, field-proven protocols for its preparation, purification, and characterization using modern analytical techniques. Furthermore, we explore the compound's chemical reactivity, emphasizing its role as a versatile building block in the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the unique attributes of this quinoxaline derivative.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a bicyclic heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions make it a cornerstone for the design of biologically active molecules. Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[5] this compound emerges as a particularly valuable derivative, where the bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions, and the methyl group at the 5-position provides a subtle yet important steric and electronic influence.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and suitability for various reaction conditions and biological assays.

| Property | Value | Source |

| CAS Number | 532934-95-5 | [6][7] |

| Molecular Formula | C₉H₇BrN₂ | [6][7] |

| Molecular Weight | 223.07 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CC1=CC(=CC2=NC=CN=C12)Br | [6] |

| InChI Key | DGGITVDNUKFNTJ-UHFFFAOYSA-N | [6] |

| Appearance | Solid (Typical) | [6] |

| Predicted pKa | -0.48 ± 0.30 | [8] |

| Predicted Boiling Point | 317.4 ± 37.0 °C | [8] |

| Predicted Density | 1.565 ± 0.06 g/cm³ | [8] |

Molecular Structure and Spectroscopic Elucidation

The analytical fingerprint of this compound is defined by its rigid, heteroaromatic structure. The combination of spectroscopic and spectrometric data provides unambiguous confirmation of its identity and purity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, the ¹H and ¹³C NMR spectra provide a clear signature.

-

¹H NMR: The spectrum is characterized by downfield resonances for the aromatic protons, influenced by the electron-withdrawing nature of the quinoxaline core and the bromine atom. A distinct singlet in the aliphatic region corresponds to the benzylic methyl group.[6]

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are indicative of their electronic environment within the aromatic system.

Self-Validating Protocol: NMR Sample Preparation

-

Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.

-

Materials: this compound (5-10 mg), Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tube, micropipette.

-

Procedure:

-

Accurately weigh 5-10 mg of the compound and place it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Place the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.

-

Acquire the spectra according to standard instrument parameters.

-

-